Home > Products > Screening Compounds P118363 > PTA2 (Pinane thromboxane A2)
PTA2 (Pinane thromboxane A2) -

PTA2 (Pinane thromboxane A2)

Catalog Number: EVT-7937983
CAS Number:
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pinane thromboxane A2 is classified as a thromboxane analog. It is derived from the natural compound thromboxane A2, which is synthesized in the body from arachidonic acid through the action of cyclooxygenase enzymes. The pinane structure provides enhanced stability compared to its natural counterpart, allowing for more effective study and application in scientific research.

Synthesis Analysis

Methods

The synthesis of pinane thromboxane A2 has been explored through various methods, primarily focusing on the modification of existing synthetic pathways for thromboxanes. One notable approach involves the use of specific starting materials that allow for the construction of the bicyclic pinane framework.

Technical Details:

  • Starting Materials: The synthesis typically begins with commercially available precursors that undergo several steps including cyclization and functional group transformations.
  • Reagents: Common reagents include oxidizing agents and catalysts that facilitate the formation of the desired functional groups characteristic of pinane thromboxane A2.
  • Yield Optimization: Various methods have been employed to optimize yields, including temperature control and reaction time adjustments.
Molecular Structure Analysis

Structure and Data

The molecular structure of pinane thromboxane A2 can be described as follows:

  • Molecular Formula: C_{13}H_{20}O_{3}
  • Molecular Weight: Approximately 224.30 g/mol
  • Structural Features: Pinane thromboxane A2 features a bicyclic structure with a six-membered ring containing an ether functional group and a five-membered ring containing a ketone moiety.

Data:

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy has been utilized to elucidate the structure, confirming the presence of specific hydrogen environments indicative of the pinane framework.
  • X-ray Crystallography: Structural confirmation has also been achieved through X-ray crystallographic analysis, providing detailed information about bond lengths and angles.
Chemical Reactions Analysis

Reactions and Technical Details

Pinane thromboxane A2 participates in various chemical reactions, primarily due to its reactive functional groups.

  • Reactivity: The ketone group can undergo nucleophilic addition reactions, while the ether functionality may participate in cleavage reactions under acidic or basic conditions.
  • Stability: Compared to natural thromboxane A2, pinane thromboxane A2 exhibits increased stability against hydrolysis, making it suitable for prolonged studies in biological systems.

Technical Insights:

  • The synthesis often involves protecting groups to prevent unwanted side reactions during multi-step synthesis.
  • Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and purity.
Mechanism of Action

Process and Data

Pinane thromboxane A2 functions by mimicking the action of natural thromboxanes in the body. Its mechanism involves:

  • Receptor Binding: It binds to specific thromboxane receptors on platelets and vascular smooth muscle cells, triggering signaling pathways that lead to vasoconstriction and platelet aggregation.
  • Biological Activity: The compound exhibits potent biological effects similar to those of natural thromboxanes, making it useful for studying thromboxane-related physiological processes.

Data:

  • Studies have shown that pinane thromboxane A2 can induce platelet aggregation at concentrations comparable to those of natural thromboxanes, confirming its efficacy as an analog.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pinane thromboxane A2 possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.
  • Melting Point: The melting point is reported to be around 70–72 °C.

Chemical Properties:

  • The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.
  • Its reactivity profile allows it to participate in further chemical modifications for research applications.
Applications

Scientific Uses

Pinane thromboxane A2 is utilized extensively in scientific research due to its structural similarity to natural thromboxanes:

  • Pharmacological Research: It serves as a tool for studying the role of thromboxanes in cardiovascular diseases, particularly their role in thrombosis and hypertension.
  • Drug Development: Researchers are exploring its potential as a lead compound for developing new drugs targeting thromboxane pathways.
  • Biochemical Studies: It aids in understanding receptor interactions and signaling mechanisms associated with platelet function.
Introduction to Thromboxane A2 Analogues and PTA2

Historical Context of Thromboxane A2 Research and Therapeutic Challenges

Thromboxane A₂ (TxA₂), first identified in 1975 as a labile platelet-aggregating factor derived from prostaglandin endoperoxides, emerged as a critical mediator in hemostasis, thrombosis, and inflammation [1] [6]. Its potent biological effects—including platelet activation, vasoconstriction, and amplification of inflammatory responses—positioned it as a therapeutic target in cardiovascular diseases (CVDs) like myocardial infarction, stroke, and atherosclerosis [1] [6]. However, TxA₂'s extreme instability (half-life ≈30 seconds) hindered direct pharmacological study [1] [3]. This instability arises from its oxane-oxetane ring system, which rapidly hydrolyzes to inactive thromboxane B₂ (TxB₂) under physiological conditions [3] [7]. Early therapeutic strategies focused on:

  • COX-1 Inhibition: Aspirin irreversibly acetylates cyclooxygenase-1 (COX-1), reducing TxA₂ generation in platelets. However, it non-selectively disrupts protective prostaglandins (e.g., prostacyclin/PGI₂), increasing bleeding risk [1] [6].
  • TxA₂ Synthase Inhibitors: Agents like ozagrel block TxA₂ formation but cause prostaglandin endoperoxide accumulation, which activates the thromboxane receptor (TP) independently [1] [8].
  • TP Receptor Antagonists: While theoretically ideal, early compounds struggled with isoform specificity (TPα/TPβ) and off-target effects [1] [6]. These limitations underscored the need for stable TxA₂ analogues that could serve as reliable pharmacological tools and therapeutic candidates.

Table 1: Key Limitations of Native TxA₂ and Early Therapeutic Strategies

ChallengeConsequenceTherapeutic Limitation
Short half-life (30 sec)Difficult experimental characterizationUnsuited for in vivo studies or therapeutics
Non-selective COX inhibitionReduced PGI₂ (vasoprotective) synthesisGastrointestinal bleeding, renal toxicity
Prostanoid receptor crosstalkEndoperoxide accumulation activates TP receptorsIncomplete efficacy of synthase inhibitors

Rationale for Developing Stable Thromboxane Analogues: PTA2 as a Carbocyclic Derivative

The design of stable TxA₂ analogues addressed two goals: (1) preserving TxA₂'s pharmacophore for receptor interaction, and (2) replacing unstable structural elements with metabolically robust motifs. Pinane thromboxane A₂ (PTA₂), synthesized in 1979, achieved this via a carbocyclic pinane ring system substituting TxA₂'s labile oxane-oxetane core [2] [4] [9]. The pinane scaffold (a bicyclic terpene from pine resin) provided:

  • Enhanced Stability: Resistance to spontaneous hydrolysis, enabling storage and in vivo administration [4] [7].
  • Stereochemical Mimicry: The rigid bicyclic structure spatially oriented the C-9 and C-11 oxygen functionalities and C-15 hydroxyl group to match TxA₂'s bioactive conformation, crucial for TP receptor binding [4] [10].
  • Dual-Activity Profile: PTA₂ acted as a partial TP receptor agonist-antagonist and TxA₂ synthase inhibitor, offering multi-target modulation [2] [9].

Table 2: Structural Comparison of TxA₂ and PTA₂

FeatureNative TxA₂PTA₂Functional Implication
Core StructureOxane-oxetaneBicyclo[3.1.1]heptane (pinane)Enhanced chemical stability
C-9/C-11 BondOxygen-containing heterocycleMethylene bridge (C-C bond)Resistance to hydrolysis
Side ChainsIdentical carboxylic acid & alkyl chainsRetained configurationUnchanged receptor binding affinity
C-15 Hydroxyl(S)-configuration(S)-configurationCritical for TP receptor activation

Key Research Objectives in PTA2 Pharmacology and Biochemistry

Initial PTA₂ research prioritized three objectives:

  • Receptor Specificity: Determine PTA₂'s binding affinity for TP receptors (α/β isoforms) versus other prostanoid receptors (e.g., IP for PGI₂, DP for PGD₂) [2] [7].
  • Functional Activity Profile: Characterize dose-dependent effects on platelet aggregation, vasoconstriction, and TxA₂ synthase inhibition across models [2] [9].
  • Therapeutic Potential: Evaluate PTA₂'s ability to suppress thrombosis while sparing cytoprotective prostaglandin pathways [2] [5] [9].

Properties

Product Name

PTA2 (Pinane thromboxane A2)

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1

InChI Key

OHJIHGVLRDHSDV-BNAVIEMTSA-N

SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.